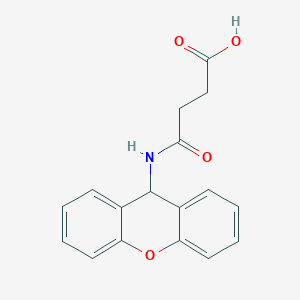
Butanoic acid, 4-oxo-4-(9H-xanthen-9-ylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 4-oxo-4-(9H-xanthen-9-ylamino)- is a complex organic compound with the molecular formula C17H14O4 This compound is characterized by the presence of a butanoic acid backbone with an oxo group at the fourth position and a 9H-xanthen-9-ylamino group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-oxo-4-(9H-xanthen-9-ylamino)- typically involves the reaction of 9H-xanthene-9-amine with a suitable butanoic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of Butanoic acid, 4-oxo-4-(9H-xanthen-9-ylamino)- may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 4-oxo-4-(9H-xanthen-9-ylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various oxo and hydroxyl derivatives, as well as substituted amino compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Butanoic acid, 4-oxo-4-(9H-xanthen-9-ylamino)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Butanoic acid, 4-oxo-4-(9H-xanthen-9-ylamino)- involves its interaction with specific molecular targets and pathways. The compound’s oxo and amino groups play a crucial role in its reactivity and binding affinity to various biomolecules. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Oxo-4-(9H-xanthen-2-yl)butanoic acid
- 4-Oxo-4-(9H-purin-6-ylamino)butanoic acid
- 4-Oxo-4-(10H-phenothiazin-2-yl)butanoic acid
Uniqueness
Butanoic acid, 4-oxo-4-(9H-xanthen-9-ylamino)- is unique due to its specific structural features, such as the presence of the 9H-xanthen-9-ylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
105251-69-2 |
|---|---|
Formule moléculaire |
C17H15NO4 |
Poids moléculaire |
297.30 g/mol |
Nom IUPAC |
4-oxo-4-(9H-xanthen-9-ylamino)butanoic acid |
InChI |
InChI=1S/C17H15NO4/c19-15(9-10-16(20)21)18-17-11-5-1-3-7-13(11)22-14-8-4-2-6-12(14)17/h1-8,17H,9-10H2,(H,18,19)(H,20,21) |
Clé InChI |
FHJJNOIABKBYQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)NC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


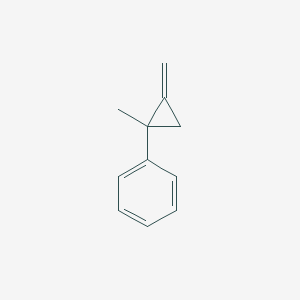

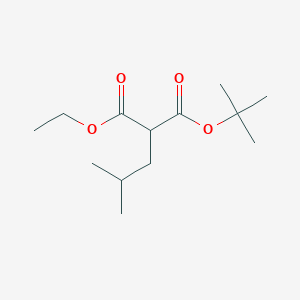
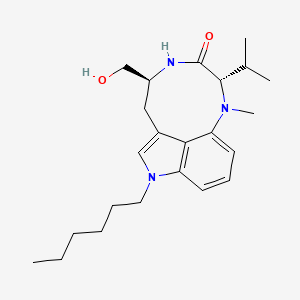



![2-Ethyl[1,3]thiazolo[4,5-c]pyridine](/img/structure/B14338313.png)


![{[(Butyltellanyl)methoxy]methyl}benzene](/img/structure/B14338331.png)
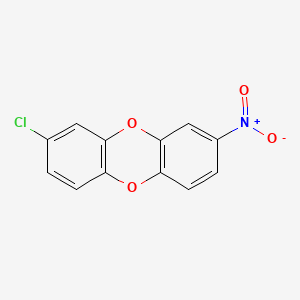
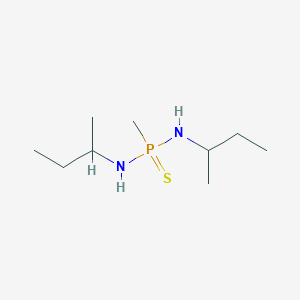
![Ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate](/img/structure/B14338375.png)
